molecular formula C17H16N2O2S B2506998 N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide CAS No. 1355799-66-4

N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2506998
CAS No.: 1355799-66-4
M. Wt: 312.39
InChI Key: PWQDACXGJLOWDY-UHFFFAOYSA-N
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Description

Chemical compounds like “N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide” belong to a class of organic compounds known as acetamides . Acetamides are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Acetamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and condensation . The specific reactions of “this compound” would depend on its precise molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties for “this compound” are not available in the public domain.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-16-10-6-5-9-14(16)15(11-18)19-17(20)12-22-13-7-3-2-4-8-13/h2-10,15H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQDACXGJLOWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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